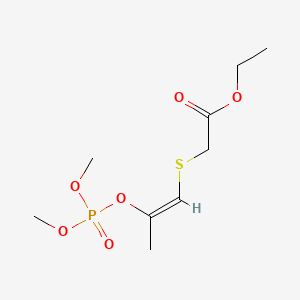
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity. It is commonly used in the synthesis of other chemical compounds and has significant applications in agriculture, pharmaceuticals, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate typically involves the reaction of ethyl acetate with dimethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process involves the use of high-purity reagents and solvents to minimize impurities and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used.
科学的研究の応用
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and herbicides, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects.
類似化合物との比較
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate can be compared with other similar organophosphorus compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl ((2-((diethoxyphosphinyl)oxy)-1-propenyl)thio)acetate: Similar structure but with diethoxy groups instead of dimethoxy groups.
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)propionate: Similar structure but with a propionate group instead of an acetate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
特性
CAS番号 |
4195-96-4 |
|---|---|
分子式 |
C9H17O6PS |
分子量 |
284.27 g/mol |
IUPAC名 |
ethyl 2-[(Z)-2-dimethoxyphosphoryloxyprop-1-enyl]sulfanylacetate |
InChI |
InChI=1S/C9H17O6PS/c1-5-14-9(10)7-17-6-8(2)15-16(11,12-3)13-4/h6H,5,7H2,1-4H3/b8-6- |
InChIキー |
VSOYGMCILFCTOU-VURMDHGXSA-N |
異性体SMILES |
CCOC(=O)CS/C=C(/C)\OP(=O)(OC)OC |
正規SMILES |
CCOC(=O)CSC=C(C)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


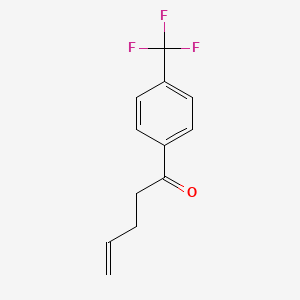
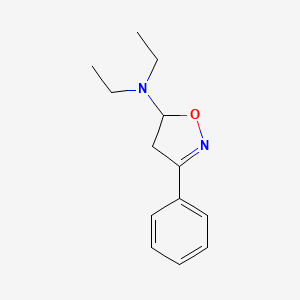

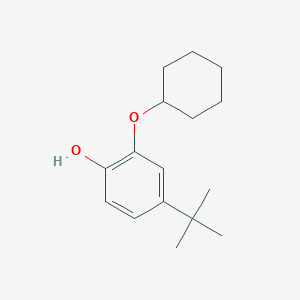
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)



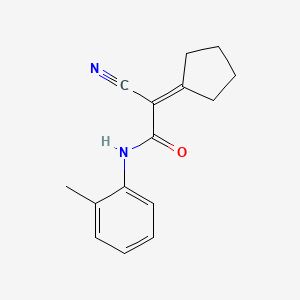
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)
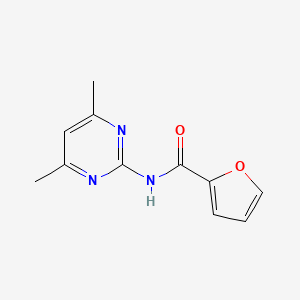
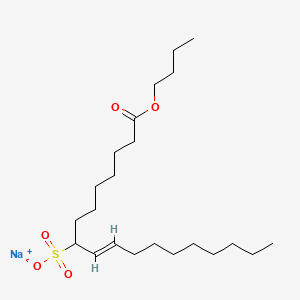
![6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14143945.png)
